REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][O:29][CH2:30]1.[CH3:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH:10]([NH:13][C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[CH2:11][CH2:12]2)[n:5][cH:6][cH:7]1.[Cl:22][CH2:23][Cl:24].[ClH:21]>>[CH3:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH:10]([NH2:13])[CH2:11][CH2:12]2)[n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(N2CCC(NC(=O)OC(C)(C)C)C2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1ccnc(N2CCC(N)C2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |